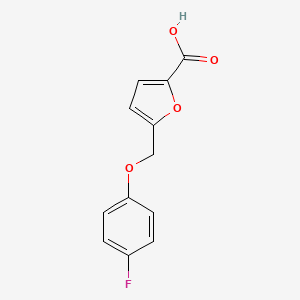

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

Description

BenchChem offers high-quality 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUAHUKHLAOMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342297 |

Source

|

| Record name | 5-[(4-Fluorophenoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406470-57-3 |

Source

|

| Record name | 5-[(4-Fluorophenoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Furan-2-Carboxylic Acid Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Application of Furan-2-Carboxylic Acid Derivatives for Drug Discovery

This guide provides a comprehensive technical overview of furan-2-carboxylic acid derivatives, a class of heterocyclic compounds with significant and expanding applications in pharmaceutical research and development. While this document will focus on the broader class, it will use the novel compound, 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid , as a central example to illustrate key principles of synthesis, characterization, and potential applications. This approach is designed for researchers, medicinal chemists, and drug development professionals seeking to explore this versatile chemical scaffold.

The furan ring is a five-membered aromatic heterocycle that serves as a crucial structural motif in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, such as a phenyl ring, enhancing drug-receptor interactions, improving metabolic stability, and increasing bioavailability.[1] When functionalized with a carboxylic acid at the 2-position, the resulting furan-2-carboxylic acid (also known as 2-furoic acid) scaffold becomes a versatile starting point for developing novel therapeutics.[2]

Derivatives of this scaffold have demonstrated a wide array of biological activities, including:

-

Antimicrobial: Furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[1] Notably, 5-phenyl-furan-2-carboxylic acids have been identified as promising antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis.[3][4]

-

Anti-diabetic: Certain furan-2-carboxylic acid derivatives have been investigated for their ability to inhibit gluconeogenesis, showing potential as treatments for type 2 diabetes mellitus.[5]

-

Anticancer: Furan-containing molecules can exhibit anticancer properties by inducing apoptosis or inhibiting key enzymes in cancer cell proliferation.[1][6]

The subject of this guide, 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid , represents a novel exploration within this chemical space. The incorporation of a fluorophenoxy group is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties such as metabolic stability.

Synthesis Strategies for Furan-2-Carboxylic Acid Derivatives

The synthesis of substituted furan-2-carboxylic acids can be approached through various methods, depending on the desired substitution pattern. Below are common and adaptable strategies, including a proposed route for our target molecule.

Synthesis from Biomass-Derived Precursors

Many furan derivatives can be sourced from renewable biomass. For instance, 5-hydroxymethyl-2-furancarboxylic acid (HMFA) is a key bio-renewable platform chemical.[7] A plausible and green synthesis route for a related compound, 5-methyl-2-furancarboxylic acid (MFA), involves the selective hydrogenolysis of the C-OH bond in HMFA using a Palladium on Carbon (Pd/C) catalyst.[7] This highlights a sustainable approach to generating the core furan structure.

Proposed Synthesis of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

A robust and logical pathway to synthesize the target compound involves a multi-step process starting from the readily available 5-(hydroxymethyl)furan-2-carboxylic acid or its methyl ester.

Workflow for the Synthesis of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol:

Step 1: Chlorination of the Starting Material

-

To a solution of Methyl 5-(hydroxymethyl)furan-2-carboxylate in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0°C.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield Methyl 5-(chloromethyl)furan-2-carboxylate.

Step 2: Williamson Ether Synthesis

-

Dissolve 4-fluorophenol and the chlorinated intermediate from Step 1 in acetone.

-

Add potassium carbonate (K₂CO₃) as a base and reflux the mixture. The reaction progress should be monitored by TLC.

-

After completion, filter the solid and concentrate the filtrate to obtain the crude product, Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate. Purify using column chromatography.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the ester from Step 2 in a mixture of methanol and water.[3]

-

Add sodium hydroxide (NaOH) and reflux the mixture for several hours.[3]

-

After cooling, acidify the reaction mixture with 1M HCl to a pH of 3-4, which will precipitate the carboxylic acid.[3]

-

Filter the solid, wash with cold water, and dry to obtain the final product, 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid.

Physicochemical Properties and Structural Characterization

The successful synthesis of the target compound must be validated through rigorous characterization. The expected properties and the analytical techniques for their confirmation are detailed below.

| Property | Expected Value/Characteristic | Analytical Method |

| Molecular Formula | C₁₂H₉FO₄ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 236.20 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Dependent on crystal lattice energy, likely >100°C | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water | Solubility Assays |

| Structural Confirmation | Characteristic peaks for furan, phenyl, and carboxylic acid protons | ¹H NMR, ¹³C NMR Spectroscopy |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

Analytical Workflow for Compound Validation

Caption: Standard workflow for purification and characterization.

Potential Applications in Drug Discovery

Based on the activities of related furan-2-carboxylic acid derivatives, our target compound is a prime candidate for screening in several therapeutic areas.

-

Antitubercular Agent: The 5-phenyl-furan-2-carboxylic acid series has shown potent inhibition of salicylate synthase MbtI, which is crucial for iron acquisition in Mycobacterium tuberculosis.[4] The fluorophenoxy moiety could enhance binding within the enzyme's active site.

-

Anti-diabetic Agent: Researchers have recently developed furan-2-carboxylic acid derivatives that show significant anti-gluconeogenesis potency, suggesting a potential mechanism for controlling blood glucose levels in type 2 diabetes.[5]

-

Anticancer Agent: Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated cytotoxicity against HeLa cancer cell lines.[6] The structural modifications in our target compound could lead to novel anticancer activity.

Conclusion and Future Directions

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of drugs targeting a wide range of diseases. The proposed synthesis of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid provides a clear path to a novel compound with high potential for biological activity. Future work should focus on the successful synthesis and characterization of this molecule, followed by comprehensive screening in antimicrobial, metabolic, and oncology assays to elucidate its therapeutic potential.

References

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. [Link]

-

5-(Hydroxymethyl)furan-2-carboxylic acid. PubMed Central (PMC). [Link]

-

5-methyl-2-furan carboxylic acid, 1917-15-3. The Good Scents Company. [Link]

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. [Link]

-

2-Furoic acid. Wikipedia. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

-

Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. ResearchGate. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. [Link]

-

Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. Clarivate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is a multifaceted organic compound that stands at the intersection of several key areas in medicinal chemistry and materials science. Its structure, which marries a furan-2-carboxylic acid core with a fluorinated phenoxy moiety, suggests a rich potential for diverse biological activities and tailored physicochemical characteristics. The furan nucleus is a well-established scaffold in a plethora of pharmacologically active agents, prized for its ability to engage in various biological interactions. The introduction of a 4-fluorophenoxy group can significantly modulate properties such as lipophilicity, metabolic stability, and target-binding affinity, making this compound a person of interest in rational drug design.

This technical guide, crafted from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the physicochemical properties of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid. We will delve into its structural and chemical identity, explore its key physicochemical parameters through both predictive models and comparative analysis with related compounds, and provide detailed, field-proven experimental protocols for their determination. This document is designed to be a practical and authoritative resource, empowering researchers to harness the full potential of this intriguing molecule.

Chemical and Structural Identity

A thorough understanding of a molecule's identity is the bedrock upon which all further physicochemical characterization is built. This section details the fundamental structural and identifying information for 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid.

| Identifier | Value |

| IUPAC Name | 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid |

| CAS Number | Not available |

| Molecular Formula | C₁₂H₉FO₄ |

| Molecular Weight | 236.20 g/mol |

| Canonical SMILES | C1=CC(=CC=C1F)OCC2=CC=C(O2)C(=O)O |

| InChI Key | InChIKey=MPRKNOQRXNTZGV-UHFFFAOYSA-N |

Structural Elucidation Workflow

The structural confirmation of a novel compound like 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid relies on a suite of analytical techniques. The following diagram outlines a typical workflow for its structural elucidation.

Caption: A proposed two-step synthesis of the target molecule.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate

This step involves a Williamson ether synthesis, a robust method for forming ether linkages.

-

Reaction Setup: To a solution of ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in acetone, add 4-fluorophenol (1.1 eq) and potassium carbonate (1.5 eq).

-

Reaction Conditions: Stir the mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired ester intermediate.

Causality Behind Experimental Choices:

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Base: Potassium carbonate is a mild and effective base to deprotonate the phenol, forming the nucleophilic phenoxide.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Step 2: Hydrolysis to 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

The final step is the saponification of the ester to the carboxylic acid.

-

Reaction Setup: Dissolve the purified ethyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0-3.0 eq).

-

Reaction Conditions: Stir the mixture at reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

Saponification: This is a standard and high-yielding method for the hydrolysis of esters.

-

Acidification: The carboxylic acid is protonated and precipitates out of the aqueous solution upon acidification.

-

Recrystallization: This is an effective technique for purifying solid organic compounds to a high degree of purity.

Experimental Determination of Physicochemical Properties

To ensure the accuracy and reliability of the physicochemical data, standardized experimental protocols must be followed.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standard solution of a strong base and monitoring the pH change.

Protocol:

-

Sample Preparation: Prepare a ~0.01 M solution of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

-

Titration: Titrate the sample solution with a standardized ~0.1 M NaOH solution.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Self-Validating System: The titration curve should exhibit a clear and sharp inflection point at the equivalence point. The pKa value should be reproducible across multiple titrations.

Determination of Solubility

The shake-flask method is the gold standard for determining aqueous solubility.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Sample Analysis: Filter or centrifuge the suspension to obtain a clear saturated solution.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The measured solubility should be consistent over time after reaching equilibrium. The solid phase in equilibrium with the saturated solution should be confirmed to be the original compound by techniques like X-ray powder diffraction (XRPD).

Determination of LogP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between octanol and water.

Protocol:

-

System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period and then allow the phases to separate.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC or another suitable analytical method.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Self-Validating System: The LogP value should be independent of the initial concentration of the solute over a reasonable range. The sum of the amount of solute in both phases should be close to the initial amount added.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (typically in the range of 6.0-7.5 ppm), the methylene protons of the -(CH₂)-O- linker (around 5.0-5.5 ppm), and the aromatic protons of the 4-fluorophenyl group (in the aromatic region, with splitting patterns characteristic of a para-substituted benzene ring). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carboxyl carbon (~160-170 ppm), the carbons of the furan and phenyl rings, and the methylene carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, providing a clean handle for characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The fragmentation pattern in the mass spectrum can provide valuable structural information. Expected fragmentation pathways include:

-

Loss of the carboxylic acid group (-COOH).

-

Cleavage of the ether bond, leading to fragments corresponding to the furan-2-carboxylic acid moiety and the 4-fluorophenoxy group.

-

Fragmentation of the furan ring.

Stability Profile

The stability of the furan ring is a critical consideration, as it can be susceptible to degradation under certain conditions.

-

Acidic Conditions: Furan rings can undergo polymerization or ring-opening in the presence of strong acids. The electron-withdrawing nature of the carboxylic acid group may offer some stabilization.

-

Basic Conditions: The compound is expected to be stable under basic conditions, forming the carboxylate salt.

-

Oxidative Stability: Furan rings can be susceptible to oxidation. The potential for oxidative degradation should be assessed, particularly if the compound is to be formulated in solutions exposed to air.

-

Photostability: The UV absorbance of the aromatic systems suggests that the compound may be sensitive to light. Photostability studies are recommended to determine its susceptibility to photodegradation.

Conclusion

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. This guide has provided a comprehensive framework for understanding and characterizing this molecule, from its fundamental identity to its expected properties and the experimental means to verify them. By leveraging a combination of predictive modeling, comparative analysis, and established experimental protocols, researchers can confidently advance their studies on this promising chemical entity. The insights and methodologies presented herein are intended to serve as a valuable resource for the scientific community, fostering innovation in drug discovery and materials science.

References

-

¹H-NMR and ¹³C-NMR spectra of 5-FA. (a) ¹H-NMR spectrum of 5-FA (600... - ResearchGate. Available at: [Link]

-

Electronic Supplementary Information (ESI) for. Available at: [Link]

-

5-(Methoxymethyl)furan-2-carboxylic acid | C7H8O4 | CID 1125227 - PubChem. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

5-(Hydroxymethyl)furan-2-carboxylic acid - PMC - PubMed Central. Available at: [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry. Available at: [Link]

-

Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. Available at: [Link]

-

Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Available at: [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available at: [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - ResearchGate. Available at: [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available at: [Link]

-

Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Available at: [Link]

-

Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed. Available at: [Link]

-

ethyl 5-methyl-3-furoate - Chemical Synthesis Database. Available at: [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. Available at: [Link]

-

Ethyl 5-formyl-2-methylfuran-3-carboxylate | C9H10O4 | CID 298615 - PubChem. Available at: [Link]

-

The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. - ResearchGate. Available at: [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. Available at: [Link]

-

In silico drug-qualifying parameters of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Available at: [Link]

-

Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - MDPI. Available at: [Link]

-

2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem. Available at: [Link]

-

5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem - NIH. Available at: [Link]

-

New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Available at: [Link]

-

5-(4-fluorophenyl)furan-2-carboxylic acid (C11H7FO3) - PubChemLite. Available at: [Link]

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid structure elucidation

<An In-depth Technical Guide to the Structure Elucidation of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in many biologically active compounds. The accurate elucidation of its molecular structure is a critical first step in understanding its chemical properties, reactivity, and potential pharmacological activity. This guide provides a comprehensive, technically-grounded framework for the complete structure determination of this compound, moving from foundational spectroscopic analysis to the definitive confirmation by X-ray crystallography. The methodologies described herein are rooted in established analytical principles, ensuring a self-validating and scientifically rigorous approach.

A Multi-faceted Approach to Structure Elucidation

The definitive determination of a novel chemical entity's structure is rarely accomplished with a single analytical technique. Instead, a confluence of data from multiple orthogonal methods provides the necessary evidence to build an unassailable structural hypothesis. This guide will detail the logical workflow for elucidating the structure of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid, emphasizing the causality behind each experimental choice.

Caption: Workflow for the structure elucidation of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid.

Part 1: Foundational Spectroscopic Analysis

The initial phase of structure elucidation focuses on gathering data about the molecule's constituent parts and their connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this effort.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[2] It provides detailed information about the chemical environment of individual atoms, allowing for the assembly of a molecular skeleton.

1.1.1 ¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, and their neighboring protons.[3][4]

Expected ¹H NMR Data and Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 9.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[5][6] Its chemical shift can be concentration-dependent. |

| Furan Ring Protons | 6.0 - 7.5 | Doublets | 2H | The two protons on the furan ring are in different chemical environments and will appear as doublets due to coupling with each other.[7] |

| Fluorophenyl Protons | 6.8 - 7.2 | Multiplets | 4H | The protons on the fluorophenyl ring will exhibit complex splitting patterns due to coupling with each other and the fluorine atom. |

| Methylene Protons (-CH₂-) | ~5.0 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing furan ring and the phenoxy group, leading to a downfield shift. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring key signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain a clear spectrum.[1]

-

Analysis: Integrate the peaks to determine the relative proton ratios and analyze the splitting patterns (multiplicity) to deduce proton connectivity.

1.1.2 ¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number of unique carbon environments in a molecule.[8]

Expected ¹³C NMR Data and Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid Carbonyl (-COOH) | 160 - 180 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[5] |

| Furan Ring Carbons | 110 - 160 | The sp² hybridized carbons of the furan ring appear in this region. The carbon bearing the carboxylic acid and the carbon bearing the methylene group will be the most downfield.[7] |

| Fluorophenyl Carbons | 115 - 165 | The aromatic carbons of the fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. |

| Methylene Carbon (-CH₂-) | 60 - 70 | The methylene carbon is shifted downfield due to its attachment to two electronegative oxygen atoms. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) in the same deuterated solvent is typically used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Advanced Techniques (Optional): Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[1]

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid (C₁₂H₉FO₄).

-

Key Fragmentation Patterns:

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled with a liquid chromatograph (LC-MS) for sample purity assessment.

-

Ionization: ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analysis: Utilize a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement, which can be used to determine the elemental composition.

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern that can be used to piece together the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.[12]

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |

| C-H Stretch (Aromatic/Furan) | 3000 - 3100 | Sharp, medium intensity |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |

| C=C Stretch (Aromatic/Furan) | 1450 - 1600 | Medium to strong |

| C-O Stretch (Ether and Carboxylic Acid) | 1000 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Rationale for IR Assignments:

-

The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[6][13]

-

The C=O stretch is one of the most intense peaks in the spectrum.[12]

-

The C-O stretching region will likely show multiple strong bands due to the ether linkage and the carboxylic acid.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Caption: Integration of spectroscopic data to form a structural hypothesis.

Part 2: Definitive Structure Confirmation with X-ray Crystallography

While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers unambiguous proof of the atomic arrangement in the solid state.[15][16] It is the gold standard for absolute structure determination.[17][18]

The Principle of X-ray Crystallography

When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise atomic positions can be determined.[19]

Experimental Workflow

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

-

Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. This includes an analysis of bond lengths, bond angles, and intermolecular interactions.

Key Information Obtained from X-ray Crystallography:

-

Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.

-

Precise Bond Lengths and Angles: Provides highly accurate geometric parameters.

-

Stereochemistry: Determines the absolute configuration of any chiral centers.

-

Conformation: Reveals the three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: Shows how the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

Conclusion

The structure elucidation of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. The foundational spectroscopic methods of NMR, MS, and IR provide the necessary pieces of the puzzle, allowing for the construction of a confident structural hypothesis. The definitive and unambiguous confirmation of this structure is then achieved through the powerful technique of single-crystal X-ray crystallography. This comprehensive approach ensures the scientific rigor required for the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

JoVE. (2026, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. National Institutes of Health. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

SpringerLink. (2026, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. jchps.com [jchps.com]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. rigaku.com [rigaku.com]

- 16. excillum.com [excillum.com]

- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

Introduction: The Significance of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic Acid in Modern Drug Discovery

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is a bespoke chemical entity of significant interest within the pharmaceutical and agrochemical research sectors. Its unique structural architecture, featuring a central furan scaffold appended with a fluorinated phenoxy moiety and a carboxylic acid, positions it as a valuable building block for the synthesis of complex molecular targets. The incorporation of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing metabolic stability and binding affinity. The furan ring serves as a versatile and bioisosterically relevant core, while the carboxylic acid provides a crucial handle for further chemical elaboration or for direct interaction with biological targets. This guide delineates two robust and scientifically-grounded synthetic pathways for the preparation of this important molecule, offering researchers a comprehensive understanding of the underlying chemical principles and practical experimental protocols.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid can be efficiently achieved through two primary and reliable synthetic routes: the venerable Williamson ether synthesis and the versatile Mitsunobu reaction. The choice between these pathways will often depend on the availability of starting materials, desired scale of synthesis, and the specific experimental capabilities of the laboratory.

Pathway 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3] This pathway involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In the context of our target molecule, this translates to the reaction of a suitably functionalized furan intermediate bearing a leaving group on the 5-methyl position with the sodium or potassium salt of 4-fluorophenol.

Mechanistic Rationale

The reaction proceeds via a classic SN2 mechanism.[4] The phenolic proton of 4-fluorophenol is first abstracted by a base, typically sodium hydroxide or potassium carbonate, to generate the more nucleophilic 4-fluorophenoxide. This potent nucleophile then attacks the electrophilic carbon of the 5-(chloromethyl) group on the furan ring, displacing the chloride leaving group and forming the desired ether linkage. The use of a polar aprotic solvent such as dimethylformamide (DMF) or acetone is advantageous as it solvates the cation of the phenoxide salt, leaving the anionic nucleophile more exposed and reactive, thereby accelerating the rate of the SN2 reaction.

Visualizing the Workflow: Williamson Ether Synthesis

Caption: Workflow for the Williamson Ether Synthesis of the target molecule.

Detailed Experimental Protocol: Williamson Ether Synthesis

Step 1: Esterification of 5-(Hydroxymethyl)furan-2-carboxylic Acid

-

To a solution of 5-(hydroxymethyl)furan-2-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 5-(hydroxymethyl)furan-2-carboxylate.[5]

Step 2: Chlorination of Ethyl 5-(Hydroxymethyl)furan-2-carboxylate

-

Dissolve ethyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-(chloromethyl)furan-2-carboxylate.

Step 3: Williamson Ether Synthesis

-

To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF), add 4-fluorophenol (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in DMF.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.[6]

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate. Purify by column chromatography on silica gel if necessary.

Step 4: Hydrolysis of the Ester

-

Dissolve the ethyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the final product, 5-((4-fluorophenoxy)methyl)furan-2-carboxylic acid.

Pathway 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction offers an alternative and often milder route for the formation of the ether linkage.[7][8] This reaction facilitates the condensation of an alcohol and a pronucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanistic Rationale

The Mitsunobu reaction is a complex, multi-step process.[8] Initially, triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This betaine then deprotonates the carboxylic acid of the furan starting material (if the free acid is used) or the phenol. The resulting carboxylate or phenoxide then reacts with the phosphonium species formed from the alcohol, leading to an SN2 displacement and formation of the desired ether with inversion of configuration at the alcohol carbon. A key advantage of the Mitsunobu reaction is that it often proceeds under neutral and mild conditions.

Visualizing the Workflow: Mitsunobu Reaction

Caption: Workflow for the Mitsunobu Reaction synthesis of the target molecule.

Detailed Experimental Protocol: Mitsunobu Reaction

Step 1: Mitsunobu Coupling

-

To a solution of ethyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq), 4-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate ethyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Remove the THF in vacuo and dilute the aqueous residue with water.

-

Acidify the solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-((4-fluorophenoxy)methyl)furan-2-carboxylic acid.

Comparative Analysis of Synthetic Routes

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Starting Materials | Requires conversion of the alcohol to a halide. | Utilizes the alcohol directly. |

| Reagents | Employs common bases (e.g., K₂CO₃, NaOH). | Requires stoichiometric amounts of PPh₃ and an azodicarboxylate (DEAD or DIAD). |

| Reaction Conditions | Often requires elevated temperatures. | Typically proceeds at or below room temperature. |

| Byproducts | Generates inorganic salts which are easily removed. | Produces triphenylphosphine oxide and a hydrazine derivative, which can complicate purification. |

| Stereochemistry | Proceeds with inversion of configuration at the electrophilic carbon. | Also proceeds with inversion of configuration at the alcohol carbon. |

| Scalability | Generally more amenable to large-scale synthesis. | Can be challenging to scale up due to the cost and purification issues associated with the reagents. |

Conclusion: A Versatile Synthetic Toolbox

This technical guide has detailed two efficacious and well-precedented synthetic strategies for the preparation of 5-((4-fluorophenoxy)methyl)furan-2-carboxylic acid. The Williamson ether synthesis represents a classical and cost-effective approach, particularly for larger-scale preparations. The Mitsunobu reaction, on the other hand, offers a milder alternative that may be advantageous for sensitive substrates. The choice of synthetic route will ultimately be guided by the specific needs and constraints of the research program. Both pathways provide a reliable entry point to this valuable molecular scaffold, empowering researchers in the fields of drug development and materials science to explore its potential in their respective domains.

References

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). (2006). Cambridge: Cambridge University Press. [Link]

-

PHARMD GURU. (n.d.). WILLIAMSON SYNTHESIS. [Link]

-

University of California, Irvine. (n.d.). The Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from a laboratory manual. [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from a laboratory manual. [Link]

-

Khan Academy. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

-

K. C., S., & K., S. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7293. [Link]

-

Al-Zoubi, R. M., & Al-Hamdany, R. (2016). An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. Journal of Organic Chemistry, 81(15), 6641–6647. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1076-1083. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-(hydroxymethyl)furan-2-carboxylate. PubChem. [Link]

-

Xu, X., Hong, C., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 1991-1999. [Link]

-

Chen, R., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts, 9(6), 526. [Link]

-

Xu, X., Hong, C., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 1991-1999. [Link]

-

Wang, X., et al. (2020). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry, 18(30), 5873-5880. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ethylfuran-2-carboxylic acid. PubChem. [Link]

-

Li, Y., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances, 13(23), 15635-15639. [Link]

-

Li, Y., et al. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2053. [Link]

-

Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(1), 17-54. [Link]

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. pharmdguru.com [pharmdguru.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ethyl 5-(hydroxymethyl)furan-2-carboxylate | C8H10O4 | CID 12543487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticipated Biological Activity of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to the diverse and potent biological activities exhibited by its derivatives.[1] This guide focuses on a specific, novel derivative, 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid, and provides a forward-looking technical exploration of its potential biological activities. While direct experimental data on this compound is not yet prevalent in published literature, by examining the extensive research on structurally related furan-2-carboxylic acid derivatives, we can construct a robust hypothesis-driven framework for its evaluation. This document synthesizes established knowledge on analogous compounds to predict and propose detailed methodologies for investigating the anti-inflammatory, antimicrobial, and anticancer potential of this promising molecule. We will delve into the mechanistic underpinnings of these anticipated activities, supported by current scientific understanding, and present comprehensive experimental protocols to empower researchers in their quest for novel therapeutic agents.

Introduction: The Furan-2-Carboxylic Acid Scaffold - A Platform for Therapeutic Innovation

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[2][3] Its unique electronic properties and geometric configuration make it an attractive starting point for the design of novel drugs. The 2-carboxylic acid substitution, in particular, has been a focal point of extensive research, yielding compounds with a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

The subject of this guide, 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid, incorporates several key structural features that suggest a high potential for significant biological activity:

-

The Furan-2-Carboxylic Acid Core: This fundamental unit is known to interact with various biological targets.

-

The (Phenoxymethyl) Linker: This ether linkage provides conformational flexibility, allowing the molecule to adapt to the binding sites of target proteins.

-

The 4-Fluorophenyl Group: The fluorine substitution can enhance metabolic stability, improve binding affinity through halogen bonding, and increase cell membrane permeability.

This guide will now explore the most probable avenues of biological activity for this compound, based on the established pharmacology of its chemical relatives.

Predicted Biological Activity and Mechanistic Rationale

Anti-inflammatory Potential

Furan derivatives have consistently demonstrated significant anti-inflammatory effects.[4] This activity is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Mechanistic Hypothesis:

The anti-inflammatory action of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is likely to be mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling cascades. Specifically, based on studies of related furan derivatives, we can postulate two primary mechanisms:

-

Modulation of MAPK and PPAR-γ Signaling: Furan derivatives have been shown to exert regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathways.[2][3] The MAPK pathway is a critical regulator of the production of inflammatory mediators, while PPAR-γ activation generally leads to anti-inflammatory responses.

-

Antioxidant Activity: A strong correlation exists between the anti-inflammatory and antioxidant properties of furan derivatives.[2] The furan ring can act as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to inflammation.[2]

Proposed Signaling Pathway:

Caption: Proposed anti-inflammatory mechanism of action.

Antimicrobial Activity

The furan scaffold is present in several clinically used antimicrobial agents, such as nitrofurantoin.[4] The emergence of antibiotic resistance necessitates the discovery of new antimicrobial compounds, and furan derivatives are a promising area of research.[1]

Mechanistic Hypothesis:

The antimicrobial activity of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is predicted to stem from its ability to disrupt essential microbial processes. Based on existing literature, this can occur through:

-

Selective Inhibition of Microbial Growth: Furan derivatives can interfere with microbial replication and proliferation.[2]

-

Enzyme Modification: These compounds can target and modify key microbial enzymes, leading to a loss of function and subsequent cell death.[2]

Anticancer and Cytotoxic Potential

A significant body of research points to the anticancer properties of furan derivatives.[5][7][8][9] These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines.

Mechanistic Hypothesis:

The potential anticancer activity of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid can be attributed to its ability to interfere with cancer cell signaling and induce apoptosis. Key potential mechanisms include:

-

Suppression of Pro-Survival Signaling Pathways: Furan derivatives have been reported to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical for cancer cell growth and survival.[7][9]

-

Induction of Apoptosis: Some furan-based compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8]

Proposed Signaling Pathway for Apoptosis Induction:

Caption: Proposed intrinsic apoptosis pathway.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid, a series of well-established in vitro assays are recommended.

Assessment of Anti-inflammatory Activity

Workflow for Anti-inflammatory Evaluation:

Caption: Experimental workflow for anti-inflammatory assays.

Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with varying concentrations of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Assessment of Antimicrobial Activity

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

-

Preparation of Inoculum: Culture the bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium to reach the logarithmic growth phase.

-

Compound Dilution: Prepare a serial two-fold dilution of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Assessment of Anticancer Activity

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary (Hypothetical)

| Biological Activity | Assay | Target Organism/Cell Line | Endpoint | Predicted Potency |

| Anti-inflammatory | Griess Assay | RAW 264.7 | IC₅₀ for NO Inhibition | 1-20 µM |

| Antimicrobial | Broth Microdilution | S. aureus | MIC | 8-64 µg/mL |

| E. coli | MIC | 16-128 µg/mL | ||

| Anticancer | MTT Assay | HeLa | IC₅₀ | 0.5-15 µM |

| MCF-7 | IC₅₀ | 1-25 µM |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is currently limited, a comprehensive analysis of the vast body of literature on related furan derivatives provides a strong foundation for predicting its therapeutic potential. The structural motifs present in this molecule suggest a high probability of significant anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide offer a clear and robust framework for the systematic evaluation of these predicted activities.

Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound. Mechanistic studies, including target identification and pathway analysis, will be crucial for understanding its mode of action and for its potential development as a novel therapeutic agent. The exploration of furan-2-carboxylic acid derivatives continues to be a fertile ground for drug discovery, and 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid represents a promising candidate for further investigation.

References

- Pharmacological activity of furan deriv

- Alizadeh, M., et al. (2020).

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed.

- Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (n.d.). MDPI.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.).

- Alizadeh, M., et al. (2022). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Kermanshah University of Medical Sciences.

- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (n.d.). Benchchem.

- Synthesis and antimicrobial activity of new furan deriv

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Divine College of Pharmacy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 6. ijabbr.com [ijabbr.com]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-for-5-((4-Fluorophenoxy)methyl)furan-2-carboxylic-acid

A Technical Guide to Elucidating the Mechanism of Action for 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid: A Novel Chemical Entity

Abstract

The compound 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is a novel chemical entity with an uncharacterized biological profile. The elucidation of a new compound's mechanism of action (MoA) is a critical and complex endeavor in drug discovery and chemical biology, defining its therapeutic potential and potential toxicities.[1] This in-depth technical guide presents a comprehensive, systematic workflow designed for researchers, scientists, and drug development professionals to determine the MoA of this and other novel small molecules. The strategy integrates computational prediction, systematic phenotypic screening, unbiased target identification, rigorous biophysical validation, and downstream pathway analysis. Each stage is supported by detailed, field-proven experimental protocols and causal explanations, ensuring a self-validating and scientifically sound approach to transforming a molecule of unknown function into a well-characterized biological probe or therapeutic lead.

Introduction: The Challenge of a Novel Compound

Initial investigations reveal that 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is not extensively documented in scientific literature, positioning it as a novel chemical entity. While its structure—featuring a furan-2-carboxylic acid moiety, a common motif in biologically active compounds[2][3]—suggests potential bioactivity, its molecular target(s) and physiological effects remain unknown. Deconvoluting the MoA of such compounds is one of the biggest challenges in chemistry and biology.[4][5] This guide provides the strategic framework and tactical protocols to systematically address this challenge. Our approach is built on a logical, tiered progression that begins with broad, predictive methods and funnels down to specific, validated molecular interactions.

Phase 1: Hypothesis Generation via In Silico Target Prediction

Before initiating costly and time-consuming wet-lab experiments, computational methods provide an invaluable starting point for generating testable hypotheses.[6][7] This in silico phase leverages the compound's structure to predict potential biological targets based on similarities to known bioactive molecules.

Rationale and Strategy

Computational target fishing mines vast chemogenomic databases, mapping the query compound to known ligand-target interaction spaces to predict its biological targets.[8] This is a cost-effective strategy to prioritize subsequent experimental assays.[7] We will utilize a combination of ligand-based similarity searching and panel docking approaches to build a preliminary target profile.

Key Methodologies

-

Chemical Similarity Searching: This method predicts targets based on the principle that structurally similar molecules often share biological targets. Web-based tools like SwissTargetPrediction can be used to compare the 2D and 3D structure of our query compound against a library of thousands of annotated ligands.[9]

-

Panel Docking: This structure-based method involves computationally "docking" the 3D conformation of the compound into the binding sites of a large panel of proteins with known crystal structures.[8] Services like TarFisDock provide a platform for this type of analysis.

-

Machine Learning Models: More advanced platforms like KinasePred or MoAble use machine learning algorithms trained on vast datasets of compound structures and their associated bioactivities to predict targets or even transcriptomic signatures.[10][11]

The output of this phase will be a ranked list of predicted protein targets (e.g., kinases, GPCRs, nuclear receptors, enzymes), forming the basis for our initial experimental validation efforts.

Phase 2: Establishing Bioactivity via Phenotypic Screening

With a set of hypotheses in hand, the next logical step is to determine if the compound exerts any observable effect on a biological system. Phenotypic screening is a target-agnostic approach that identifies compounds based on their ability to alter a cell's or organism's observable characteristics.[12][13] This strategy has been highly successful in discovering first-in-class drugs.[13][14]

Rationale and Experimental Design

The goal is to identify a robust and reproducible cellular phenotype that can serve as a functional readout for subsequent target validation and pathway analysis. A common starting point is a broad cytotoxicity or cell viability screen across a diverse panel of human cancer cell lines.

Detailed Protocol: Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol outlines a standard colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60 panel) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Assay: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of viable cells relative to vehicle-treated controls. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for sensitive cell lines.

Data Presentation and Interpretation

The quantitative data from the phenotypic screen should be summarized in a table. A positive "hit" is defined as a compound that shows significant and dose-dependent activity in one or more cell lines.

Table 1: Hypothetical Cell Viability Screening Results (IC₅₀ Values in µM)

| Cell Line | Histology | Compound IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF7 | Breast Adenocarcinoma | 5.2 |

| HCT116 | Colon Carcinoma | 8.7 |

| U87-MG | Glioblastoma | > 100 |

| K562 | Chronic Myeloid Leukemia | 12.5 |

Interpretation: The hypothetical data in Table 1 suggest that the compound has selective cytotoxic/cytostatic effects on specific cancer cell lines (MCF7, HCT116, K562), providing a crucial functional readout for the next phase.

Phase 3: Unbiased Target Identification & Validation

Once a biological effect is confirmed, the critical next step is to identify the specific molecular target(s) responsible for this phenotype. This phase employs advanced proteomics and biophysical methods to find and confirm direct compound-protein interactions.

Strategy: From Unbiased Discovery to Direct Validation

Our strategy employs a two-pronged approach:

-